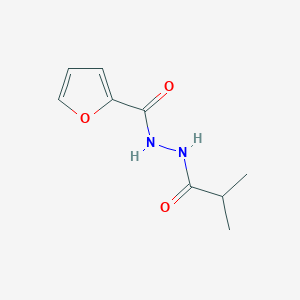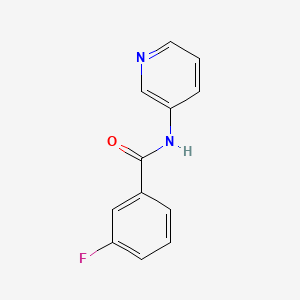
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one, also known as DTCM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DTCM is a chromone derivative that has been shown to exhibit a broad range of biological activities, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activity of matrix metalloproteinase-2, an enzyme that plays a role in cancer invasion and metastasis. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activation of nuclear factor kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been shown to exhibit a broad range of biochemical and physiological effects. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited antioxidant activity, suggesting that it could be used to protect against oxidative stress. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited anticoagulant activity, suggesting that it could be used to prevent blood clotting.
实验室实验的优点和局限性
One advantage of using 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the safety and toxicity of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in vivo.
合成方法
The synthesis of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one involves the reaction of 6,8-dichloro-4H-chromen-4-one with thiomorpholine and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited potent antitumor activity against human hepatocellular carcinoma cells, making it a promising candidate for the development of anticancer drugs. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited significant anti-inflammatory activity, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-5-11-13(18)9(7-17-1-3-20-4-2-17)8-19-14(11)12(16)6-10/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCRTLDMYOOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)


![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)
